3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Overview
Description
“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring attached to an aniline group . The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound containing three carbon atoms, one sulfur atom, and two nitrogen atoms .Physical And Chemical Properties Analysis
“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a solid substance . Its molecular weight is 167.23 .Scientific Research Applications
DNA-Binding Studies and Antioxidant Activities : Studies have explored the DNA-binding properties and antioxidant activities of silver(I) complexes containing derivatives of bis(benzimidazol-2-ylmethyl)aniline. These complexes have shown potential in binding to DNA through intercalation and demonstrate strong potential as scavengers to eliminate hydroxyl and superoxide radicals in vitro (Wu et al., 2014).
Synthesis in Ionic Liquid : Research has been conducted on the synthesis of thiourea derivatives from cinnamoyl isothiocyanate with substituted anilines, including derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, in ionic liquids. This synthesis approach has shown significant enhancements in reactivity and yield (Xiao et al., 2007).
Potential Antitumor Agents : Some derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline have been synthesized and evaluated for their cytotoxic activity on HeLa cells. These compounds, related to the antitumor agent amsacrine, have shown significant activity (Andreani et al., 1993).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound has been used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, where 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide serve as electrophilic building blocks (Janardhan et al., 2014).
Catalytic Activities in Organometallic Chemistry : Benzimidazolin-2-ylidene complexes of palladium(II), which include derivatives of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, have been synthesized and studied for their fluxionality and catalytic activities, particularly in hydroamination reactions (Bernhammer & Huynh, 2014).
Synthesis of N-Containing Heterocycles : The compound has been used in the synthesis of benzothiazoles and benzimidazoles through Brønsted acid-catalyzed cyclization (Mayo et al., 2014).
Synthesis of Benzimidazo[1,2-c]quinazoline : A method involving the oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, a derivative of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, has been developed for synthesizing benzimidazo[1,2-c]quinazoline derivatives (Ambethkar et al., 2018).
Synthesis of Anticancer Agents : Research has been conducted on the synthesis of benzimidazole–thiazole derivatives as potential anticancer agents, where 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, a related derivative, was reacted with various reagents (Nofal et al., 2014).
C-H Activation and Amidation in Organic Synthesis : The compound has been involved in Ir(III)-catalyzed synthesis of benzimidazoles via C-H activation and amidation of aniline derivatives (Xia et al., 2017).
Fluorescent Chemosensor for Aluminum Ion : Derivatives of 2-(2-Aminophenyl)-1H-benzimidazole, which include the structure of 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline, have been used as efficient chemosensors for aluminum ions in living cells (Shree et al., 2019).
Future Directions
The future directions for the research on “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of imidazothiazoles, these compounds could be potential candidates for the development of new therapeutic agents .
properties
IUPAC Name |
3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMOAXXVZCWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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